Secochiliolide acid

Description

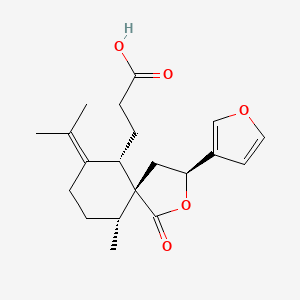

Structure

2D Structure

3D Structure

Properties

CAS No. |

102904-56-3 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.423 |

IUPAC Name |

3-[(3S,5R,6S,10R)-3-(furan-3-yl)-10-methyl-1-oxo-7-propan-2-ylidene-2-oxaspiro[4.5]decan-6-yl]propanoic acid |

InChI |

InChI=1S/C20H26O5/c1-12(2)15-5-4-13(3)20(16(15)6-7-18(21)22)10-17(25-19(20)23)14-8-9-24-11-14/h8-9,11,13,16-17H,4-7,10H2,1-3H3,(H,21,22)/t13-,16+,17+,20-/m1/s1 |

InChI Key |

HXQMNSQWUMHREA-LKCJXIOFSA-N |

SMILES |

CC1CCC(=C(C)C)C(C12CC(OC2=O)C3=COC=C3)CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Biogeographical Distribution

The identification of Secochiliolide acid has been closely linked to specific plant genera found in the Patagonian region.

Nardophyllum bryoides, a shrub widely distributed in Argentinean and Chilean Patagonia and the Andes, has been identified as a principal source of this compound researchgate.netconicet.gov.ar. This plant is known to produce a significant amount of organic extract, which is particularly rich in this diterpenoid researchgate.netconicet.gov.ar. Studies indicate that this compound can be isolated in substantial quantities, ranging from 2 to 3 grams per kilogram of fresh aerial parts researchgate.netconicet.gov.ar. Its presence in Nardophyllum bryoides has been noted in preliminary works and subsequent detailed investigations scielo.org.ar.

Beyond Nardophyllum bryoides, this compound has also been reported in other species within the Nardophyllum genus and related genera. It was initially isolated by Bohlmann and colleagues from Nardophyllum lanatum daneshyari.comconicet.gov.argenome.jpunibo.it. Furthermore, Chiliotrichum rosmarinifolium has also been identified as a source of this compound daneshyari.comgenome.jpunibo.itrsc.org.

Nardophyllum bryoides (Patagonian Shrub) as a Primary Source

Advanced Isolation Methodologies

The isolation of this compound from its botanical sources involves sophisticated extraction and purification techniques to obtain the pure compound.

Bioassay-guided fractionation is a crucial strategy in natural product chemistry for isolating bioactive compounds. This methodology involves the sequential separation of extracted components, with each fraction being tested for biological activity. This process allows researchers to pinpoint the fractions containing the desired activity, leading to the isolation of the specific molecule responsible researchgate.netmdpi.comnih.gov. While specific bioassay-guided fractionation protocols for this compound are not detailed in all cited sources, the identification of the compound was often a result of initial extract screening followed by fractionation researchgate.netconicet.gov.ar.

Chromatography plays a pivotal role in the isolation and purification of this compound. Various chromatographic techniques are employed to separate the compound from complex plant extracts.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase as they move through a column with a mobile phase researchgate.net. For this compound, methods such as Sephadex LH-20 permeation and flash column chromatography have been utilized for purification researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the separation and purification of complex mixtures iipseries.orglibretexts.org. It is instrumental in achieving high purity for isolated compounds and is often used to analyze fractions obtained from initial chromatographic separations nih.govresearchgate.netiipseries.orglibretexts.orgmdpi.comglsciencesinc.com.

The initial steps in isolating this compound involve solvent extraction and partitioning to concentrate the target compound.

Solvent Extraction: Crude extracts are typically prepared using solvents like ethanol (B145695) to extract metabolites from the plant material researchgate.netconicet.gov.arconicet.gov.ar.

Partitioning: Following extraction, partitioning techniques are employed to separate compounds based on their differing solubilities. Acid-base extraction is a common liquid-liquid extraction method that leverages the acidic or basic properties of compounds to separate them into aqueous or organic layers libretexts.orguomustansiriyah.edu.iqlibretexts.org. For this compound, a typical procedure involves partitioning an ethanolic extract between a polar and non-polar solvent, followed by an acid-base treatment. Specifically, polar subextracts have been partitioned between ethyl acetate (B1210297) and aqueous sodium hydroxide. The resulting basic fraction is then acidified with hydrochloric acid and extracted with ethyl acetate, a process that aids in the purification of this compound researchgate.netconicet.gov.ar. This approach is effective because this compound exhibits acidic properties conicet.gov.ar.

Chromatographic Separation Protocols (e.g., Column Chromatography, HPLC)

Structural Elucidation Techniques

The definitive identification and characterization of this compound rely on a suite of spectroscopic methods that probe its molecular structure at an atomic level. These techniques provide information on elemental composition, functional groups, atomic connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) nmims.edu.

1D NMR (¹H, ¹³C)

¹H NMR spectroscopy provides information about the types of protons present, their chemical environments (indicated by chemical shifts, δ, in parts per million, ppm), and their neighboring protons through spin-spin coupling. ¹³C NMR spectroscopy reveals the different carbon environments within the molecule, also through chemical shifts. While specific ¹H and ¹³C NMR data for this compound were not detailed in the provided search results, typical chemical shift ranges for functional groups expected in a diterpenoid structure can be inferred oregonstate.edulibretexts.orgpitt.educkgas.comwashington.eduorgchemboulder.com.

| Functional Group/Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Aliphatic CH₃ | 0.9 - 1.5 | 10 - 25 |

| Aliphatic CH₂ | 1.2 - 1.8 | 15 - 35 |

| Aliphatic CH | 1.5 - 2.0 | 25 - 50 |

| Allylic/Benzylic Protons | 1.7 - 2.5 | 20 - 55 |

| Protons α to C=O / O / N | 2.0 - 4.5 | 40 - 80 |

| Vinylic C=C–H | 4.6 - 5.9 | 115 - 140 |

| Aromatic Ar–H | 6.0 - 8.5 | 120 - 170 |

| Aldehyde H-C=O | 9.0 - 10.0 | 190 - 200 |

| Carbonyl C=O (Ketone) | N/A | 205 - 220 |

| Carbonyl C=O (Acid/Ester) | N/A | 170 - 185 |

| Carbonyl C=O (Carboxylic Acid) | 10.0 - 13.0 | 170 - 185 |

Note: These ranges represent typical values and can vary based on the specific molecular environment, solvent, and temperature.

2D NMR (COSY, DEPT-HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing detailed molecular connectivity and spatial relationships, which are often ambiguous in 1D spectra nmims.eduresearchgate.netprinceton.eduslideshare.netresearchgate.netcreative-biostructure.com.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, mapping out interconnected proton networks researchgate.netprinceton.educreative-biostructure.come-bookshelf.deresearchgate.net.

DEPT (Distortionless Enhancement by Polarization Transfer): Used in conjunction with ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons based on signal phase and intensity princeton.edu.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly bonded carbons, establishing one-bond ¹H-¹³C connectivities and aiding in signal assignment researchgate.netprinceton.eduresearchgate.netcreative-biostructure.come-bookshelf.deresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, providing crucial long-range connectivity information for assembling molecular fragments and confirming the carbon skeleton researchgate.netprinceton.eduresearchgate.netcreative-biostructure.come-bookshelf.deresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into relative stereochemistry and conformation researchgate.netprinceton.educreative-biostructure.come-bookshelf.deresearchgate.net.

High-Resolution Mass Spectrometry (HRMS)

HRMS determines the precise mass-to-charge ratio (m/z) of ions, enabling the confirmation of a molecule's exact elemental composition by comparing experimental masses with theoretical calculations within a narrow mass accuracy range (parts per million, ppm) yale.edursc.org. Fragmentation patterns observed in mass spectrometry can also offer structural clues tutorchase.comlibretexts.orgslideshare.netresearchgate.net.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by detecting characteristic vibrational frequencies of chemical bonds uc.edulibretexts.orgnsf.govvscht.czsci-hub.se. For this compound, FT-IR analysis would help confirm the presence of functional groups such as hydroxyl (O-H), carbonyl (C=O), C-O, C=C, and C-H bonds, based on their specific absorption ranges uc.edulibretexts.orgvscht.cz.

Integration of Spectroscopic Data for Absolute Configuration Assignment

The determination of this compound's absolute configuration—its definitive three-dimensional structure—necessitates the integration of data from multiple spectroscopic techniques, often augmented by computational methods creative-proteomics.comnumberanalytics.comnih.govnih.gov. While 2D NMR experiments like NOESY can establish relative stereochemistry, techniques such as X-ray crystallography (if a suitable crystal is available), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) are typically employed for absolute configuration assignment creative-proteomics.comnumberanalytics.comnih.govnih.gov. Computational predictions of NMR chemical shifts or CD spectra are frequently used to correlate experimental data with theoretical models, thereby assigning the absolute configuration creative-proteomics.comnumberanalytics.comnih.gov. The combined application of HRMS, NMR, and chiroptical methods provides a comprehensive structural elucidation.

Compound Names Table:

this compound

Nardophyllum bryoides

Nardophyllum lanatum

Chiliotrichum rosmarinifolium

Trypanosoma cruzi

Canaric acid

Chemical Structure and Biosynthetic Considerations

Diterpenoid Classification and Core Skeletal Architecture

Secochiliolide acid is classified as a diterpenoid, a broad class of natural products derived from four isoprene (B109036) units, totaling 20 carbon atoms mdpi.comontosight.airsc.org. Specifically, it belongs to the seco-ent-halimane family of diterpenoids rsc.org. The term "seco" indicates a modification or cleavage within the typical diterpenoid skeleton, suggesting a derivation from a precursor such as ent-halimane rsc.orgnih.govnih.gov. Halimanes themselves are a diverse group of diterpenoids, often characterized by a specific cyclization pattern originating from geranylgeranyl diphosphate (B83284) (GGPP) rsc.orgnih.govmdpi.comresearchgate.net. The "ent" prefix denotes a specific stereochemical configuration, indicating an enantiomeric relationship to the standard halimane skeleton rsc.orgnih.gov. The biosynthesis of such diterpenoids typically involves diterpene synthases (diTPSs) and cytochrome P450 monooxygenases, which catalyze the complex cyclization and functionalization of the GGPP precursor nih.govnih.govmdpi.combiorxiv.org.

Distinctive Structural Motifs

A defining characteristic of this compound is its unique spirocyclic lactone framework rsc.orgmdpi.com. This motif is described as a "[4.5.0] spirocyclic system," indicating a structure where two rings share a single common atom (the spiro atom), with one ring containing four atoms and the other containing five atoms, and a zero-atom bridge connecting them. The presence of a lactone (a cyclic ester) within this spirocyclic arrangement is a key feature mdpi.comnih.gov. This complex spirocyclic lactone moiety is considered a "remarkable feature" and is found in other natural products with biological activities rsc.orgmdpi.comresearchgate.net.

Spirocyclic Lactone Framework (e.g., [4.5.0] Spirocyclic System)

Putative Biosynthetic Pathways and Enzymatic Mechanisms

As a member of the seco-ent-halimane family, the biosynthesis of this compound is presumed to originate from ent-halimane precursors rsc.org. The "seco" designation implies that the typical ent-halimane skeleton has undergone cleavage or significant rearrangement during its formation nih.govnih.gov. The biosynthesis of halimane diterpenoids generally begins with the cyclization of geranylgeranyl diphosphate (GGPP) catalyzed by diterpene cyclases (DTCs) rsc.orgnih.govmdpi.com. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, would then lead to the specific structural features of this compound, including the spirocyclic lactone and furan (B31954) ring systems nih.govmdpi.com.

Plants, including Nardophyllum bryoides, often synthesize secondary metabolites like diterpenoids as a defense mechanism against environmental challenges mdpi.comontosight.ainih.govresearchgate.net. Nardophyllum bryoides thrives under harsh Patagonian conditions, characterized by low rain, strong winds, and extreme temperature fluctuations mdpi.com. In response to such abiotic stresses, as well as biotic threats like pathogens or herbivores, plants can upregulate the expression of genes involved in terpenoid biosynthesis mdpi.comontosight.ainih.govfrontiersin.org. Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) play crucial roles in mediating these stress responses, often inducing the production of defensive compounds, including diterpenoid phytoalexins mdpi.comfrontiersin.org. The accumulation of these specialized metabolites can confer protection against environmental damage and biological aggressors ontosight.airesearchgate.net.

Table 1: Key Structural Features and Classification of this compound

| Feature | Description | Relevant Citations |

| Primary Classification | Diterpenoid | mdpi.comontosight.airsc.orgresearchgate.netfrontiersin.org |

| Family | seco-ent-Halimane | rsc.org |

| Key Structural Motifs | Spirocyclic lactone ([4.5.0] system) | rsc.orgmdpi.comresearchgate.net |

| Furan ring system | mdpi.comconicet.gov.ar | |

| Source Organism | Nardophyllum bryoides (Patagonian shrub) | mdpi.comontosight.airsc.orgresearchgate.netfrontiersin.org |

| Associated Biological Activity (Contextual) | Antifouling, Trypanocidal, Cytotoxic, Antitrypanosomal, Antimalarial | mdpi.comontosight.airsc.orgfrontiersin.org |

Chemical Synthesis and Derivatization Strategies

Preparation of Secochiliolide Acid Analogs and Derivatives

This compound serves as a valuable starting material for generating a library of derivatives through various synthetic transformations.

Esterification Reactions (e.g., Steglich Esterification)

Esterification of the carboxylic acid group is a common and effective method for preparing this compound analogs. The Steglich esterification, employing carbodiimides (like DCC) and a catalytic amount of DMAP, is a widely utilized technique for this purpose. In the synthesis of this compound derivatives, this reaction has been successfully performed using linear alcohols in the presence of a catalyst such as CeCl₃·7H₂O, often yielding the desired esters in good to high yields researchgate.netsci-hub.rednih.gov. For instance, a series of esters (compounds 3-9) were synthesized by reacting this compound with various linear alcohols under these conditions researchgate.netsci-hub.red. This approach allows for the systematic variation of the esterifying alcohol moiety, which is crucial for structure-activity relationship studies nih.gov.

Other Synthetic Transformations for Functional Group Modification

Beyond esterification, other synthetic routes have been explored to modify this compound. These include transformations targeting the carboxyl group and the double bond. For example, the carboxyl group can be modified through reactions like the Curtius rearrangement to introduce nitrogen-containing functional groups, or via Barton decarboxylation to couple with moieties such as p-benzoquinone conicet.gov.ar. Modifications to the double bond have also been investigated, including diasteroselective epoxidation and bromo-cyclization reactions, further expanding the range of accessible derivatives conicet.gov.ar.

Rational Design Principles for Enhanced Bioactivity

The design of this compound derivatives is guided by principles aimed at optimizing their biological efficacy, bioavailability, and target specificity.

Investigation of the Influence of Esterifying Alcohol Chain Length

The length and nature of the esterifying alcohol chain significantly influence the bioactivity of this compound derivatives. Studies have evaluated a series of esters against parasitic organisms like Plasmodium falciparum and Trypanosoma brucei brucei. While many esters displayed moderate antitrypanosomal activity, the n-hexyl ester of this compound demonstrated particularly strong and selective antiplasmodial activity, with an IC₅₀ of 1.99 μM and a selectivity index of 117.0 nih.gov. This highlights how varying the esterifying alcohol chain length can modulate potency and selectivity.

Biological Activities: Mechanistic Insights and Research Paradigms

Antiparasitic Activity Mechanisms

Action Against Trypanosoma Species

Secochiliolide acid and its derivatives have shown notable activity against various Trypanosoma species, including Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei brucei, responsible for African trypanosomiasis (sleeping sickness). Studies have investigated the morphological and molecular effects of these compounds on the parasites.

Induction of Ultrastructural Alterations in Parasites

Research indicates that this compound can induce significant ultrastructural changes in Trypanosoma species. These alterations provide critical clues into the compound's mechanism of action.

Action Against Trypanosoma Species (e.g., Trypanosoma cruzi, Trypanosoma brucei brucei) : Studies have revealed that this compound derivatives can lead to substantial morphological damage in Trypanosoma parasites. These changes are indicative of disruption in vital cellular processes. researchgate.net

Induction of Ultrastructural Alterations in Parasites (e.g., Golgi apparatus, endocytic/autophagic pathway, autophagic vacuoles, flagellar morphology) : Treatment with this compound and its derivatives has been observed to cause disorganization of the Golgi apparatus and disruption of the endocytic/autophagic pathway in Trypanosoma species. This can manifest as an increase in the number and size of autophagic vacuoles. Furthermore, alterations in flagellar morphology and the flagellar attachment zones have been noted, suggesting interference with essential structures for motility and cell integrity. researchgate.netnih.govresearchgate.net

Exploration of Potential Molecular Targets and Cellular Pathways

While specific molecular targets for this compound are still under investigation, research into related compounds and general Trypanosoma biology offers insights.

Exploration of Potential Molecular Targets and Cellular Pathways : Studies on other antiparasitic agents targeting Trypanosoma cruzi have identified potential pathways such as the cysteine protease cruzipain, the ergosterol (B1671047) biosynthesis pathway, and the trypanothione (B104310) synthesis and thiol-dependent redox metabolism as targets. researchgate.netmdpi.com While not directly attributed to this compound in the provided search results, these represent areas of active research for Trypanosoma chemotherapy. Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) have been identified as potential molecular targets for other antiparasitic compounds, suggesting similar avenues for this compound research. plos.org

Action Against Plasmodium Species

This compound derivatives have also been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Action Against Plasmodium Species (e.g., Plasmodium falciparum) : this compound derivatives generally exhibited low antiplasmodial effects, with IC50 values typically greater than 29 μM. nih.gov However, specific derivatives have shown more promising activity.

Differential Activity of Specific Derivatives (e.g., n-hexyl ester) : A notable exception to the low antiplasmodial activity was observed with the n-hexyl ester of this compound. This derivative demonstrated strong and selective antiplasmodial activity, with an IC50 of 1.99 μM and a selectivity index of 117.0. nih.gov This highlights the potential for structural modifications to enhance efficacy against Plasmodium falciparum. Other this compound esters also showed moderate antitrypanosomal activity with IC50 values ranging from 2.55 to 18.14 μM. researchgate.netnih.govresearchgate.net

Hypothesized Mechanisms of Antiplasmodial Action : The precise mechanisms by which this compound derivatives exert their antiplasmodial effects are still being explored. However, research on other antimalarial compounds suggests potential mechanisms could involve disruption of membrane lipid rafts, inhibition of essential enzymes, or induction of oxidative stress. scielo.brmdpi.com The n-hexyl ester's specific efficacy suggests it may target pathways critical for P. falciparum survival that are modulated by its lipophilic tail.

Differential Activity of Specific Derivatives (e.g., n-hexyl ester)

Structure-Activity Relationship Studies in Antiparasitic Contexts

Information regarding the structure-activity relationship of this compound specifically within antiparasitic contexts was not found in the provided search results. The available literature primarily details its antifouling activities.

Antifouling Activity Mechanisms

This compound exhibits potent antifouling activity through several mechanisms, primarily by interfering with the settlement and adhesion processes of marine organisms. Its chemical structure, featuring furan (B31954) and spirolactone fragments, is believed to contribute to its effectiveness conicet.gov.arnih.govresearchgate.net.

Inhibition of Macrofouling Organism Settlement

This compound has shown a remarkable capacity to inhibit the settlement of various macrofouling species. Field trials using paints formulated with this compound have demonstrated complete inhibition of several key fouling organisms.

Studies have documented the effectiveness of this compound against a range of macrofouling organisms:

| Fouling Organism | Inhibition Profile | Reference(s) |

| Bugula neritina | Complete inhibition of settlement | conicet.gov.aracs.org |

| Polydora sp. | Complete inhibition of settlement | conicet.gov.aracs.org |

| Hydroides elegans | Complete inhibition of settlement | conicet.gov.aracs.org |

| Corophium sp. | Complete inhibition of settlement | conicet.gov.aracs.org |

| Solitary ascidians | Complete inhibition of settlement | conicet.gov.aracs.org |

| Mytilus edulis platensis | Inhibition of settlement and byssogenesis | researchgate.netscielo.brconicet.gov.ar |

| Botryllus sp. | Diminished attachment; not completely inhibited | conicet.gov.ar |

These findings highlight this compound's broad-spectrum efficacy against sessile invertebrates that commonly colonize submerged surfaces.

Antifouling Action Against Microfouling Organisms

Beyond macrofouling, this compound also demonstrates significant activity against microfouling organisms, including algae and bacteria. Its inclusion in antifouling coatings has resulted in a lower density and diversity of microfouling species conicet.gov.aracs.org.

This compound effectively reduces the adhesion of various algal species, which are primary colonizers in the biofouling process.

| Algal Species | Effect on Adhesion/Settlement | Reference(s) |

| Enteromorpha intestinalis | Attachment reduced | conicet.gov.aracs.org |

| Ectocarpus sp. | Attachment reduced | conicet.gov.aracs.orgunlp.edu.ar |

| Navicula sp. | Abundance significantly reduced | conicet.gov.aracs.orgresearchgate.net |

| Porphyridium sp. | Settlement impeded | acs.orgresearchgate.net |

The compound's ability to impede algal settlement is crucial for preventing the initial stages of biofilm formation.

This compound is recognized for its role in inhibiting bacterial colonization and biofilm formation. Compounds containing furan moieties, such as this compound, are known to interfere with bacterial quorum sensing mechanisms conicet.gov.arnih.gov. Quorum sensing is a cell-to-cell communication process that regulates bacterial behavior, including biofilm development. By disrupting this signaling pathway, this compound can hinder the maturation and differentiation of multi-species biofilms, thereby contributing to its antifouling properties nih.gov.

Inhibition of Bacterial Colonization and Biofilm Formation

Quorum Sensing Interference

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation, which is a critical initial step in biofouling nih.gov. Interference with QS pathways, through quorum sensing inhibitors (QSIs) or quorum quenching (QQ) mechanisms, is a recognized strategy for controlling bacterial pathogenicity and biofilm development nih.govnih.gov. While this compound exhibits significant antifouling activity, direct evidence specifically detailing its role as a quorum sensing inhibitor is not extensively detailed in the provided literature. However, given the general importance of QS in biofilm formation and the known antifouling properties of compounds that interfere with QS nih.gov, this remains a potential area of investigation for this compound's multifaceted antifouling action.

Alterations in Bacterial Cell Surface Properties (e.g., hydrophobicity)

Bacterial cell surface properties, particularly hydrophobicity, play a crucial role in adhesion to surfaces, which is a prerequisite for biofilm formation and biofouling researchgate.netnih.govmdpi.comfrontiersin.org. Changes in cell surface hydrophobicity can significantly impact a microorganism's ability to attach to substrates researchgate.netnih.govfrontiersin.org. The available literature does not provide specific data indicating that this compound directly alters the hydrophobicity or other surface properties of bacterial cells.

Modulation of Protein Adsorption (e.g., Bovine Serum Albumin)

The adsorption of proteins, such as Bovine Serum Albumin (BSA), onto surfaces is an early event in the biofouling process, influencing subsequent microbial attachment acs.orgnih.govrsc.orgbiorxiv.org. Research indicates that this compound (SC), when integrated into antifouling coatings, demonstrates a significant capacity to impede the adsorption of BSA acs.org. This modulation of protein adsorption suggests that this compound can alter the surface chemistry or interactions, thereby reducing the initial conditioning film formation that facilitates biofouling.

Table 1: Impact of this compound on Bovine Serum Albumin (BSA) Adsorption

| Coating Component | BSA Adsorption Capacity |

| Control Coating (without SC) | High |

| This compound-integrated Coating | Impeded/Reduced |

*Data based on findings from acs.org.

Structure-Activity Relationship Studies in Antifouling Contexts

Studies investigating the structure-activity relationships (SAR) of this compound in antifouling contexts suggest that its chemical structure is key to its efficacy. It has been proposed that the presence of furan and/or lactone moieties within the this compound molecule may be responsible for its observed antifouling activity conicet.gov.ar. However, comprehensive SAR studies, including the testing of various derivatives, are indicated as necessary to fully elucidate which specific structural features confer its potent antifouling properties conicet.gov.ar. The compound's ability to inhibit the settlement of a range of fouling organisms, including barnacles and tubeworms, highlights its potential as a lead compound for developing new antifouling agents acs.orgconicet.gov.ar.

Table 2: Antifouling Efficacy of this compound in Field Trials

| Fouling Organism/Group | Observed Effect |

| Bugula neritina colonies | Complete inhibition of settlement |

| Polydora sp. | Complete inhibition of settlement |

| Hydroides elegans | Complete inhibition of settlement |

| Corophium sp. | Complete inhibition of settlement |

| Solitary ascidians | Complete inhibition of settlement |

| Enteromorpha intestinalis | Reduced attachment |

| Ectocarpus sp. | Reduced attachment |

*Data compiled from acs.orgconicet.gov.ar.

Compound List:

this compound

Ecological and Applied Research Perspectives

Role as a Natural Defense Mechanism in Producer Organisms

Plants synthesize a vast array of secondary metabolites, many of which serve crucial roles in their defense against herbivores, pathogens, and competitors wikipedia.orgnih.gov. Terpenes, a broad class of organic compounds to which secochiliolide acid belongs, are known to function as allelochemicals, defensive toxins, and deterrents against herbivory nih.gov. These compounds can directly exhibit toxicity or trigger antixenosis mechanisms in plants, thereby protecting them from damage nih.gov. While this compound is a diterpenoid, specific research detailing its precise function as a natural defense mechanism within its producer organism, Nardophyllum bryoides, against herbivores or pathogens was not extensively covered in the reviewed literature. The primary focus of current research on this compound has been its application as an antifouling agent conicet.gov.arnih.govacs.orgeco-vector.comresearchgate.net.

Sustainable Sourcing for Biotechnological Applications

The terrestrial shrub Nardophyllum bryoides has emerged as a significant and sustainable source for this compound conicet.gov.ar. This plant is noted for producing substantial quantities of the compound, with yields of 2-3 grams of this compound per kilogram of fresh aerial parts, and it can be readily isolated conicet.gov.ar. This accessibility makes it a more viable option for biotechnological applications compared to many marine organisms, from which bioactive metabolites are often obtained in low yields and with considerable environmental challenges conicet.gov.ar. The difficulties associated with the large-scale mariculture of marine invertebrates and the potential for environmental harm underscore the importance of exploring sustainable resources like abundant terrestrial plants for the production of natural antifoulants conicet.gov.ar.

Integration into Environmentally Benign Antifouling Technologies

This compound has demonstrated considerable promise for integration into environmentally benign antifouling technologies, primarily due to its efficacy in preventing the settlement of marine organisms conicet.gov.arnih.govacs.orgeco-vector.comresearchgate.net. Field tests conducted with rosin-based coatings incorporating this compound have yielded significant results. These paints effectively inhibited the settlement of various fouling organisms, including the bryozoan Bugula neritina, the polychaetes Polydora sp. and Hydroides elegans, the amphipod Corophium sp., and solitary ascidians conicet.gov.aracs.org. Furthermore, the attachment of certain algae, such as Enteromorpha intestinalis and Ectocarpus sp., was also reduced conicet.gov.aracs.org. Studies suggest that this compound may exert its antifouling effects by interfering with bacterial quorum sensing, a critical process in biofilm formation nih.gov. The presence of furan (B31954) and lactone moieties within its structure is also noted, as these fragments are common in other marine natural products with antifouling properties conicet.gov.ar. The development of coatings incorporating this compound represents a step towards more sustainable marine antifouling solutions, moving away from traditional toxic biocides conicet.gov.aracs.org.

This compound: Antifouling Performance in Field Trials

The following table summarizes the observed antifouling performance of this compound-based paints during field testing, indicating its effectiveness against various marine fouling organisms conicet.gov.aracs.org.

| Organism/Group | Observed Effect on Settlement/Attachment |

| Bugula neritina | Completely inhibited |

| Polydora sp. | Completely inhibited |

| Hydroides elegans | Completely inhibited |

| Corophium sp. | Completely inhibited |

| Solitary ascidians | Completely inhibited |

| Enteromorpha intestinalis | Reduced attachment |

| Ectocarpus sp. | Reduced attachment |

| General microfouling species | Lower density and diversity registered |

Compound List:

this compound

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic Analysis for Complex Mixtures and Derivatives

Characterizing natural products like Secochiliolide acid, especially when found within complex plant extracts or when studying synthesized derivatives, relies heavily on sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments such as COSY, DEPT-HSQC, HMBC, and NOESY, has been instrumental in elucidating the precise structure of this compound and its related compounds researchgate.netconicet.gov.arconicet.gov.ar. High-field NMR spectroscopy, utilizing instruments operating at frequencies like 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, provides detailed information about the molecular framework conicet.gov.ar.

Mass spectrometry (MS) is another cornerstone technique. High-resolution mass spectrometry (HRMS) has been employed to determine the exact mass-to-charge ratio (m/z) of this compound, facilitating the determination of its molecular formula conicet.gov.ar. For instance, the HRMS of this compound has been reported as m/z 347.1858 for the [M+H]⁺ ion, consistent with its elemental composition conicet.gov.ar. Electrospray ionization (ESI) is a common ionization method used in conjunction with MS for analyzing such compounds conicet.gov.ar. Advanced MS techniques, like affinity selection-mass spectrometry (AS-MS), are also valuable for identifying pharmacologically active compounds from complex natural product mixtures, offering high-throughput screening capabilities nih.gov. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for analyzing non-volatile compounds and natural product extracts, enabling rapid determination of molecular formulas when coupled with accurate-mass instruments news-medical.netchromatographyonline.com.

Data Table: Spectroscopic Characterization of this compound

| Parameter | Value/Description | Technique(s) Used | Reference |

| Molecular Formula | C₂₀H₂₆O₅ (inferred from HRMS) | HRMS | conicet.gov.ar |

| [M+H]⁺ ion | 347.1858 | ESI-HRMS | conicet.gov.ar |

| ¹H NMR | Detailed analysis of proton environments | 1D & 2D NMR | researchgate.netconicet.gov.arconicet.gov.ar |

| ¹³C NMR | Detailed analysis of carbon environments | 1D & 2D NMR | researchgate.netconicet.gov.arconicet.gov.ar |

| Specific NMR | COSY, DEPT-HSQC, HMBC, NOESY | 2D NMR | conicet.gov.ar |

| NMR Spectrometers | Bruker AC-200 (200.13 MHz), Bruker Avance II (500.13 MHz) | NMR | conicet.gov.ar |

Computational Modeling and Molecular Docking for Target Identification

Computational approaches are increasingly vital for understanding the biological interactions of natural products and for guiding the discovery of new therapeutic agents. While specific studies on this compound using molecular docking and computational modeling for target identification are not detailed in the provided snippets, these methodologies are generally applied to natural products to predict their binding affinities to biological targets. Techniques such as quantitative structure-activity relationship (QSAR) modeling can correlate structural features of this compound derivatives with their observed bioactivity, aiding in the design of more potent analogs nih.gov. Molecular docking simulations can predict how this compound or its derivatives might interact with specific protein targets, providing insights into their mechanism of action and identifying potential therapeutic targets.

Development of Biomarkers for Mechanistic Screening of Bioactivity

To understand the biochemical pathways affected by this compound, researchers develop biomarkers that can be screened using cellular assays. Although specific biomarkers for this compound are not explicitly mentioned in the provided search results, studies evaluating its antitrypanosomal activity involve measuring its effect on parasite proliferation, often quantified by IC₅₀ values researchgate.netconicet.gov.ar. These IC₅₀ values serve as a measure of bioactivity, and further mechanistic studies would typically involve identifying specific cellular or molecular targets and measuring changes in their activity or expression levels in response to this compound treatment. For example, if this compound targets a specific enzyme, the activity of that enzyme could be a biomarker.

In vivo Efficacy Studies in Relevant Research Models

Studies have evaluated the efficacy of this compound and its derivatives in relevant biological models. For instance, this compound has demonstrated antitrypanosomal activity against Trypanosoma cruzi epimastigotes, with an IC₅₀ of 2 µg/mL, comparable to the control drug benznidazole (B1666585) conicet.gov.ar. Derivatives of this compound have also been synthesized and tested, with some showing comparable or improved activity researchgate.netconicet.gov.ar. These in vitro studies are foundational, paving the way for potential in vivo efficacy studies in animal models to assess its therapeutic potential in a more complex biological system. Such studies would typically involve administering the compound to an animal model of a disease and measuring the reduction in disease progression or specific pathological markers.

Q & A

Q. How to address potential biases in bioactivity studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.